molecular formula C7H8BrNOS B14283712 5-(2-Bromoethyl)thiophene-2-carboxamide CAS No. 137375-11-2

5-(2-Bromoethyl)thiophene-2-carboxamide

Cat. No.: B14283712
CAS No.: 137375-11-2
M. Wt: 234.12 g/mol
InChI Key: JVLZYQUFIRONBE-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C7H6BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent like thionyl chloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding thiophene-2-carboxamide by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 5-(2-substituted)thiophene-2-carboxamides.

    Oxidation: Formation of thiophene-2-carboxamide sulfoxides or sulfones.

    Reduction: Formation of thiophene-2-carboxamide.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets .

Comparison with Similar Compounds

  • 5-(2-Chloroethyl)thiophene-2-carboxamide
  • 5-(2-Iodoethyl)thiophene-2-carboxamide
  • 5-(2-Fluoroethyl)thiophene-2-carboxamide

Comparison:

Properties

CAS No.

137375-11-2

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

5-(2-bromoethyl)thiophene-2-carboxamide

InChI

InChI=1S/C7H8BrNOS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H2,9,10)

InChI Key

JVLZYQUFIRONBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)N)CCBr

Origin of Product

United States

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